molecular formula C20H22O2 B027797 Longistylin C CAS No. 64125-60-6

Longistylin C

Cat. No. B027797
CAS RN: 64125-60-6
M. Wt: 294.4 g/mol
InChI Key: NFAWEPOBHKEHPO-ZHACJKMWSA-N
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Description

Synthesis Analysis

Longistylin C derivatives have been synthesized to explore their anti-tumor properties. A study by Yan Shan et al. (2015) developed ten longistylin C derivatives, with their structures confirmed through NMR, MS, and elemental analyses. Derivatives DT-6 and DT-9 showed significant cytotoxicity against various human cancer cell lines, indicating the potential for anti-cancer drug development (Shan et al., 2015).

Molecular Structure Analysis

The molecular structure of longistylin C and its derivatives plays a crucial role in their bioactivity. The study by Shan et al. is significant for its detailed analysis of the structural requirements for cytotoxicity, providing insights into the structure-activity relationships of longistylin C derivatives.

Chemical Reactions and Properties

Longistylin C's reactivity and chemical properties can be inferred from studies on similar natural products and synthetic analogs. For example, the enantioselective synthesis of C-C bonds catalyzed by enzymes highlights the potential for selective synthesis of longistylin C derivatives (Sukumaran & Hanefeld, 2005).

Physical Properties Analysis

While specific studies on the physical properties of longistylin C were not identified, the methodologies used in the synthesis and analysis of its derivatives provide valuable information on its solubility, stability, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of longistylin C, such as reactivity with biological targets, can be partially understood through its antidepressant and neuroprotective effects. Liu et al. (2017) found that longistylin C exhibited significant antidepressant activity and neuroprotection against glutamate-induced cytotoxicity in PC12 cells, likely through modulation of the NMDAR/NR2B-ERK pathway (Liu et al., 2017).

Scientific Research Applications

  • Antidepressant and Neuroprotective Effects : A study by Liu et al. (2017) revealed that Longistyline C exhibits antidepressant activity and neuroprotective effects against glutamate-induced injury in PC12 cells. It was found to regulate the NMDAR/NR2B-ERK1/2 related pathway (Liu et al., 2017).

  • Neuroprotective Against Corticosterone-Induced Neurotoxicity : Longistyline A, closely related to Longistylin C, has been shown to generate a neuroprotective effect against corticosterone-induced neurotoxicity in PC12 cells, possibly by decreasing calcium and caspase-3 activity (Jiang et al., 2012).

  • Activity Against Malaria : Longistylin A and C, found in Cajanus cajan, show moderately high in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7, which is a causative agent of malaria (Duker-Eshun et al., 2004).

  • Cytotoxicity Against Cancer Cell Lines : Derivatives of Longistylin C, namely compounds DT-6 and DT-9, display better cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy (Shan et al., 2015).

  • Antibacterial Activities : Longistyline A exhibited strong antibacterial activities against Methicillin-resistant Staphylococcus aureus (MRSA) and improved wound healing and closure in a MRSA-infected wound healing mouse model (Wu et al., 2019).

  • Quality Control in Medicinal Herb : The established analysis method for Longistylin A and C in Cajanus cajan is simple and accurate, indicating its potential for quality control in this medicinal herb (Wang et al., 2011).

properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEPOBHKEHPO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317571
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Longistylin C

CAS RN

64125-60-6
Record name Longistylin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64125-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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